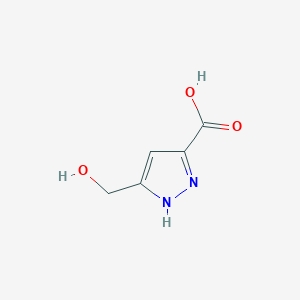
tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate, also known as TBO-Piper, is an organic compound consisting of a tert-butyl group, a piperidine ring, and an oxazol-3-yl group. It is a white powder with a molecular weight of 260.30 g/mol and a melting point of 80-85 °C. TBO-Piper is used in a variety of scientific applications, including synthesis of other compounds, drug discovery, and biochemistry.
Mécanisme D'action
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate acts as a catalyst in a variety of chemical reactions. It facilitates the formation of covalent bonds between molecules, which can lead to the formation of more complex molecules. It also increases the rate of reactions by providing an alternative reaction pathway for the reactants.
Biochemical and Physiological Effects
tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can increase the rate of enzyme-catalyzed reactions, which can lead to increased metabolic activity and increased production of metabolic products. In addition, it has been shown to have an effect on the activity of certain hormones, such as insulin.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate has a number of advantages in laboratory experiments. It is non-toxic and has a low melting point, making it easy to handle and store. It is also relatively inexpensive and can be synthesized in a variety of ways. However, it is important to note that tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate is a relatively unstable compound and can degrade over time, which can limit its usefulness in some experiments.
Orientations Futures
There are a number of potential future applications for tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate. It could be used in the development of new drugs, as it can be used to synthesize a variety of compounds with potential therapeutic properties. It could also be used in the development of new biochemical and physiological processes, as it has been shown to have an effect on the activity of certain hormones. In addition, it could be used in the development of new catalysts, as it has been shown to increase the rate of certain chemical reactions. Finally, it could be used in the development of new organic compounds, as it can be used to synthesize a variety of peptides and nucleic acids.
Méthodes De Synthèse
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate can be synthesized by a variety of methods. One of the most common methods is by the reaction of tert-butyl piperidine-1-carboxylate with 4,5-dihydro-1,2-oxazol-3-yl chloride, which results in the formation of tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate and hydrochloric acid. This reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of 25-30 °C.
Applications De Recherche Scientifique
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate is used in a variety of scientific research applications. It is commonly used in drug discovery, as it can be used to synthesize a variety of compounds, including those with potential therapeutic properties. It is also used in biochemistry, as it can be used to study the structure and function of proteins and other biomolecules. In addition, it is used in the synthesis of other organic compounds, such as peptides and nucleic acids.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidone-1-carboxylate with 4,5-dihydro-3H-oxazole in the presence of a base.", "Starting Materials": [ "tert-butyl 4-piperidone-1-carboxylate", "4,5-dihydro-3H-oxazole", "Base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Add the base to a solution of tert-butyl 4-piperidone-1-carboxylate in a suitable solvent (e.g. THF, DMF) to form a reactive intermediate", "Add 4,5-dihydro-3H-oxazole to the reaction mixture and stir at room temperature for several hours", "Quench the reaction with an acid (e.g. hydrochloric acid) to form the desired product", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
2648994-21-0 |
Nom du produit |
tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate |
Formule moléculaire |
C13H22N2O3 |
Poids moléculaire |
254.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
